2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-propylacetamide” is a complex organic molecule that contains a thiazole ring . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a thiazole ring and a thiophene ring .Scientific Research Applications
Chemical Synthesis and Modification
- BPTES Analogs for Glutaminase Inhibition : A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an allosteric inhibitor of kidney-type glutaminase (GLS), explored analogs for improved drug-like properties. The research identified compounds with similar potency to BPTES but with enhanced solubility, demonstrating potential for therapeutic applications in inhibiting GLS, relevant to cancer treatment (Shukla et al., 2012).
Pharmacological Activities
- Antimicrobial Activities of Thiazoles : Investigations into the synthesis of thiazoles and their fused derivatives revealed antimicrobial activities against various bacterial and fungal pathogens. This study highlights the potential of thiazole derivatives in developing new antimicrobials (Wardkhan et al., 2008).
- Anti-inflammatory and Analgesic Activities : A research on ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates demonstrated significant anti-inflammatory and analgesic effects, comparable to indomethacin and aspirin. This suggests their utility in designing new pain and inflammation management drugs (Attimarad et al., 2017).
Antitumor Evaluation
- Polyfunctionally Substituted Heterocyclic Compounds : A study explored the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showing high antitumor activities against various human cancer cell lines. This research underscores the importance of such compounds in developing new cancer therapies (Shams et al., 2010).
Future Directions
Mechanism of Action
Target of Action
The compound “2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-propylacetamide” belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its target. For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby exerting their therapeutic effects
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they can interfere with the synthesis of certain proteins or enzymes, disrupt cell membrane integrity, or inhibit DNA replication
Biochemical Analysis
Biochemical Properties
2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-propylacetamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions suggest that the compound may have antioxidant properties, potentially protecting cells from oxidative damage. Additionally, it may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating signal transduction processes.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, the compound has been shown to inhibit proliferation by inducing cell cycle arrest and promoting apoptosis . It also affects normal cells by enhancing their antioxidant defenses and improving cellular resilience to stress. The compound’s influence on gene expression includes upregulation of genes involved in antioxidant responses and downregulation of pro-inflammatory genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For example, it inhibits the activity of certain kinases, leading to reduced phosphorylation of downstream targets . This inhibition can alter cell signaling pathways, resulting in changes in cellular behavior. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Properties
IUPAC Name |
2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S3/c1-2-5-15-13(18)7-10-8-20-14(16-10)21-9-11(17)12-4-3-6-19-12/h3-4,6,8H,2,5,7,9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCJURYICXIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.